molecular formula C11H11F3N2O3 B1519277 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate CAS No. 1087798-18-2

2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate

Cat. No. B1519277
M. Wt: 276.21 g/mol
InChI Key: NPSFBPGXIVHEFM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-acetamidophenyl)carbamate is a compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate is 1S/C11H11F3N2O3/c1-7(17)15-8-3-2-4-9(5-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

Environmental Remediation and Water Treatment

  • Degradation of Pharmaceuticals : Studies have shown that graphene/titanium dioxide nanotubes can efficiently degrade acetaminophen, a common pharmaceutical compound, under UV light irradiation, indicating potential applications for carbamate compounds in water treatment and environmental remediation processes (Hong Tao et al., 2015). Another study highlighted the use of amorphous Co(OH)2 nanocages as activators for peroxymonosulfate, significantly enhancing the degradation of acetaminophen and suggesting a mechanism involving SO4•– radicals (Juanjuan Qi et al., 2020).

Organic Synthesis and Medicinal Chemistry

  • Carbamate in Drug Design : Carbamates are crucial in drug design and medicinal chemistry due to their role as key structural motifs in many approved drugs and prodrugs. Their versatility is highlighted in various synthetic methodologies for carbamate formation, underscoring their importance in developing new therapeutics (Arun K. Ghosh & M. Brindisi, 2015).

Advanced Materials and Photoluminescence

  • Photoluminescence Applications : Research into visible-light excitable europium(III) complexes with carbazole group-containing ligands has shown promising results for applications in luminescence. These studies highlight the potential of carbazole derivatives in developing new materials for lighting and display technologies (P. He et al., 2009).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-7(17)15-8-3-2-4-9(5-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSFBPGXIVHEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204802
Record name 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate

CAS RN

1087798-18-2
Record name 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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